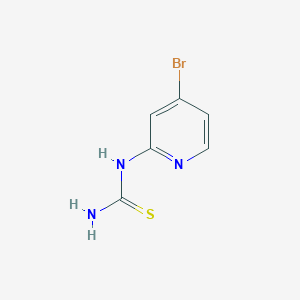

1-(4-bromopyridin-2-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFCVCKUXPTOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 1-(4-bromopyridin-2-yl)thiourea, offering detailed insights into its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons within the molecule. In a typical spectrum recorded in DMSO-d₆, the protons of the thiourea (B124793) moiety are observed as a broad signal around 7.2 ppm. researchgate.net The protons on the pyridine (B92270) ring exhibit distinct chemical shifts influenced by the bromine and thiourea substituents. The positions of these signals are crucial for confirming the substitution pattern of the pyridine ring. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

| Pyridine-H | Varies |

| Thiourea-NH | ~7.2 (broad) |

Note: Specific chemical shifts for the pyridine protons can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) of the thiourea group typically resonates at a downfield chemical shift, often in the range of 176.9-180.0 ppm. researchgate.net The carbon atoms of the 4-bromopyridinyl group exhibit signals at chemical shifts characteristic of aromatic and heteroaromatic carbons, with the carbon bearing the bromine atom showing a specific resonance. researchgate.netresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (Thiourea) | 176.9 - 180.0 |

| Pyridine-C | Varies |

| Pyridine-C-Br | Varies |

Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

While specific COSY and HMQC data for this compound are not detailed in the provided search results, these techniques are generally employed to establish connectivity between protons and carbons. A COSY (Correlation Spectroscopy) experiment would reveal the coupling between adjacent protons on the pyridine ring, aiding in their unambiguous assignment. An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers complementary information regarding the functional groups and vibrational modes present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea group are typically observed in the region of 3300-3600 cm⁻¹. researchgate.net The C=S stretching vibration, a hallmark of the thiourea moiety, gives rise to a peak around 752 cm⁻¹ (asymmetric) and 620 cm⁻¹ (symmetric). researchgate.net The C-N stretching vibrations are expected in the range of 1383-1252 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations of the pyridine ring also contribute to the spectrum. iosrjournals.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching | 3300 - 3600 |

| C-N Stretching | 1383 - 1252 |

| C=S Asymmetric Stretching | ~752 |

| C=S Symmetric Stretching | ~620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, characteristic absorption bands are expected due to π → π* and n → π* transitions.

The UV-Vis spectrum of this compound would likely exhibit absorption maxima characteristic of the substituted pyridine ring and the thiourea moiety. Thiourea itself is a known chromophore. The presence of the bromine atom and the pyridinyl group would be expected to influence the position and intensity of these absorption bands. A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording the absorbance over a range of wavelengths.

Table 1: Expected UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax) | Electronic Transition | Solvent |

| Data not available | Data not available | Data not available |

Note: Specific experimental data for this compound is not available in the public domain. The table is representative of the data format.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This method provides a highly accurate mass measurement, often to four or five decimal places, enabling the differentiation between compounds with the same nominal mass.

For this compound, HRMS would be used to determine its exact mass and confirm its molecular formula, C₆H₆BrN₃S. The analysis would involve ionizing the sample and measuring the mass-to-charge ratio of the resulting ions. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Ion |

| C₆H₆BrN₃S | Data not available | Data not available | [M+H]⁺ |

Note: Specific experimental data for this compound is not available in the public domain. The table is representative of the data format.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical evidence for the elemental composition of the molecule and is a crucial component of its structural elucidation.

The elemental analysis of this compound would involve the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products (carbon dioxide, water, nitrogen, and sulfur dioxide) are then quantitatively measured to determine the percentages of carbon, hydrogen, nitrogen, and sulfur. The percentage of bromine is typically determined by other methods or by difference. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula, C₆H₆BrN₃S.

Table 3: Expected Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

| Sulfur (S) | Data not available | Data not available |

Note: Specific experimental data for this compound is not available in the public domain. The table is representative of the data format.

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal.

Thiourea (B124793) derivatives can exist in different tautomeric forms, with the thione form generally being the most prevalent in aqueous solutions. wikipedia.org In the solid state, the conformation of these molecules is influenced by both intramolecular and intermolecular forces. For instance, in the structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the 4-bromobenzoyl group is in a trans conformation with respect to the thiono sulfur atom across the N3—C8 bond, while the 2-benzothiazolyl ring adopts a cis conformation. nih.gov The thiourea fragment itself is essentially planar. nih.gov An intramolecular hydrogen bond often stabilizes the molecular conformation. nih.gov

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For example, two polymorphs of 1-(4-methylpyridin-2-yl)thiourea, designated as 1α and 1β, both crystallize in the monoclinic system. scispace.comresearchgate.net Polymorph 1α belongs to the space group P2₁/c with four molecules per unit cell (Z=4), while polymorph 1β is in the space group P2₁/n with Z=8. scispace.comresearchgate.net Another related compound, 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea, also crystallizes in the monoclinic system. nih.gov The determination of these parameters is crucial for a complete structural elucidation.

| Compound | Crystal System | Space Group | Z |

| 1-(4-methylpyridin-2-yl)thiourea (Polymorph 1α) | Monoclinic | P2₁/c | 4 |

| 1-(4-methylpyridin-2-yl)thiourea (Polymorph 1β) | Monoclinic | P2₁/n | 8 |

| 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea | Monoclinic | Not Specified | 4 |

| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Monoclinic | P2₁/n | Not Specified |

Z represents the number of molecules in the unit cell.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of thiourea derivatives. In the crystal of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, adjacent molecules are linked by intermolecular N–H···S, C–H···N, and C–H···S hydrogen bonds, forming molecular layers. nih.gov The molecular packing of 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea is also dictated by N–H···S and C–H···S interactions. nih.gov These hydrogen bonding patterns can be quite distinct even in different polymorphs of the same compound, as seen in the case of 1-(4-methylpyridin-2-yl)thiourea. scispace.comresearchgate.net

In addition to intermolecular interactions, intramolecular hydrogen bonds play a key role in stabilizing the molecular conformation. An intramolecular N—H···O hydrogen bond is observed in 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea. nih.gov Similarly, the molecular structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea is stabilized by intramolecular N—H⋯O hydrogen bonds, which result in the formation of an S(6) ring motif. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify key interactions such as hydrogen bonds and halogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of these interactions. For 1-(4-bromopyridin-2-yl)thiourea, it is anticipated that N-H···S and N-H···N hydrogen bonds, characteristic of thioureas, would be prominent features. Additionally, the presence of the bromine atom suggests the possibility of C-H···Br and Br···Br interactions, which would also play a significant role in the supramolecular assembly. The pyridyl nitrogen atom could also act as a hydrogen bond acceptor.

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Expected Contribution (%) |

| H···H | ~30-40 |

| C···H/H···C | ~15-25 |

| N···H/H···N | ~10-20 |

| Br···H/H···Br | ~5-15 |

| S···H/H···S | ~5-10 |

| C···C | ~3-8 |

| Others | ~1-5 |

Note: These percentages are estimations based on analyses of similar brominated thiourea derivatives and would require experimental validation.

Void Analysis in Crystal Structures

Void analysis is a computational method used to investigate the empty spaces within a crystal lattice. The size, shape, and distribution of these voids can provide insights into the efficiency of molecular packing and the potential for the inclusion of guest molecules. A low void volume generally indicates a densely packed and stable crystal structure.

The analysis involves calculating the solvent-accessible volume within the unit cell. For this compound, a detailed void analysis would quantify the empty space, offering a measure of the packing efficiency. This information is crucial for understanding the physical properties of the material, such as its density and mechanical stability. In the absence of large voids, the crystal structure would be considered well-packed, primarily driven by the optimization of intermolecular interactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-bromopyridin-2-yl)thiourea, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict its molecular properties.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters (Theoretical) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C=S | 1.68 | | | C-N (Thiourea) | 1.37 | | | N-C (Pyridine) | 1.35 | | | C-Br | 1.89 | | | | | C-N-C | 125.0 | | | | N-C-N | 118.0 | | | | S=C-N | 122.0 | Note: These are representative values for similar thiourea (B124793) derivatives and are used here for illustrative purposes. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed model. For this compound, vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated. Key vibrational modes include the N-H stretching, C=S stretching, and various bending and rocking motions of the pyridine (B92270) ring. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts, providing a detailed picture of the electronic environment of each atom.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For thiourea derivatives, the HOMO is typically localized on the electron-rich thiourea group, while the LUMO may be distributed over the aromatic pyridine ring. This distribution indicates that the thiourea moiety acts as the primary electron donor.

Table 2: Frontier Molecular Orbital Properties (Theoretical)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are illustrative, based on similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group and the nitrogen of the pyridine ring, while the hydrogen atoms of the amine groups would exhibit positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Visible spectrum. The calculations can predict the maximum absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transitions (e.g., n → π* or π → π*). For molecules like this compound, the transitions often involve the movement of electron density from the HOMO on the thiourea part to the LUMO on the pyridine ring.

Molecular Docking Studies and Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is fundamental in drug design and discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target.

The theoretical basis of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the protein's binding site. The scoring function then estimates the binding free energy for each conformation, with lower scores typically indicating more favorable binding. For this compound, docking studies could be used to investigate its potential interaction with various protein targets, such as kinases or bacterial enzymes. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The thiourea moiety is a particularly effective hydrogen bond donor and acceptor, often playing a crucial role in anchoring the ligand to the active site.

Binding Affinity Predictions (Theoretical)

Theoretical binding affinity predictions for thiourea derivatives, including structures related to this compound, have been a key area of computational investigation. Molecular docking studies are frequently employed to estimate the binding energy (often expressed in kcal/mol) of a ligand to its target receptor. For instance, a study on 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, a complex thiourea derivative, revealed a strong binding affinity to VEGFR-2 with a calculated binding energy (ΔG) of -22.84 kcal/mol. biointerfaceresearch.com This value indicates a potent interaction. In another example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea demonstrated a high binding affinity for the hydrophobic pocket of K-Ras. biointerfaceresearch.com While specific binding affinity values for this compound are not detailed in the provided results, the general principle is that lower binding energy scores from docking simulations suggest a higher affinity of the compound for the target protein. This is a critical first step in identifying promising drug candidates. Thiourea-based receptors have also been shown to have a strong affinity for anions, with binding trends for halides in the order of fluoride (B91410) > chloride > bromide > iodide. nih.gov

Identification of Interaction Motifs (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Computational studies have been instrumental in identifying the specific molecular interactions that govern the binding of thiourea derivatives to their biological targets. Hydrogen bonds and hydrophobic interactions are consistently highlighted as crucial for the stability of the ligand-receptor complex.

Hydrogen Bonds: The thiourea moiety itself is a key player in forming hydrogen bonds. The N-H groups of the thiourea can act as hydrogen bond donors, interacting with acceptor residues on the target protein. For example, in studies of thiourea derivatives as urease inhibitors, hydrogen bonds were observed between the NH groups of the thiourea subunit and the carboxylate ion of glutamate (B1630785) residues. nih.gov Similarly, in the context of VEGFR-2 inhibition, hydrogen bonds were formed with glutamate and aspartate residues. biointerfaceresearch.com The presence of a pyridine ring, as in this compound, introduces a nitrogen atom that can act as a hydrogen bond acceptor. biointerfaceresearch.com

Hydrophobic Interactions: The aromatic rings in these compounds, such as the bromopyridinyl group, are critical for establishing hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. These interactions help to anchor the ligand in the correct orientation for optimal binding. For instance, hydrophobic interactions have been observed between the aromatic ring of thiourea ligands and residues like tyrosine and valine. nih.gov The benzodioxole core of some thiourea derivatives occupies a hydrophobic pocket, enhancing their binding profile through interactions with valine, alanine, and leucine (B10760876) residues. biointerfaceresearch.com

Other Interactions: Halogen bonds, involving the bromine atom in this compound, may also contribute to binding affinity and specificity.

Receptor-Ligand Complex Conformations

Molecular docking simulations provide detailed three-dimensional models of how ligands like this compound fit into the binding site of a receptor. These models reveal the preferred conformation of the ligand and the precise geometry of its interactions with the surrounding amino acid residues.

For example, docking studies of thiourea derivatives into the active site of cyclooxygenase-1 (COX-1) have suggested that these compounds can achieve direct blockage of the tyrosyl-radical at the active site through a combination of strong hydrophobic contacts and electrostatic interactions. nih.gov In another case, the 2-methoxypyridine (B126380) moiety of a thiourea derivative was shown to occupy the hinge region of the VEGFR-2 binding site. biointerfaceresearch.com The planarity of the pyridyl ring is also a factor, with studies on HIV reverse transcriptase inhibitors suggesting that replacing a planar pyridyl ring with a nonplanar piperidinyl or piperazinyl ring could better fill the binding pocket. nih.gov The crystal structure of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea, shows that the molecule can exist in different polymorphic forms with distinct intermolecular hydrogen bonding patterns. researchgate.net

Structure-Activity Relationship (SAR) through Computational Approaches (General Principles)

Computational methods are invaluable for elucidating the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the structure of a lead compound like this compound in silico and predicting the effect on its binding affinity, researchers can identify key pharmacophoric features.

General principles derived from such studies on thiourea derivatives include:

The importance of the thiourea group as a hydrogen bond donor and acceptor.

The role of aromatic rings in establishing hydrophobic interactions.

The influence of substituents on the electronic properties and, consequently, the binding affinity of the molecule. For instance, introducing electron-withdrawing groups can increase the acidity of the thiourea N-H groups, facilitating stronger hydrogen bonds. biointerfaceresearch.com

These computational SAR studies guide the synthesis of new analogues with improved activity and selectivity. nih.gov

In Silico Pharmacokinetic and Chemoinformatics Profiling (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical computational tool used to predict the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. nih.gov

For thiourea derivatives, ADMET studies often involve the use of online tools and software to calculate key physicochemical properties and predict their pharmacokinetic behavior. jclinical.org

Table 1: Predicted Physicochemical and Pharmacokinetic Properties for Thiourea Derivatives

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (MW) | Within acceptable range | Influences absorption and distribution |

| LogP (Octanol/Water Partition Coefficient) | Within acceptable range | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors (HBD) | Within acceptable range | Affects solubility and membrane transport |

| Hydrogen Bond Acceptors (HBA) | Within acceptable range | Affects solubility and membrane transport |

| Topological Polar Surface Area (TPSA) | Within acceptable range | Relates to bioavailability |

| Rotatable Bonds | Within acceptable range | Influences conformational flexibility and binding |

| Lipinski's Rule of Five | Generally compliant | Indicates potential for oral bioavailability jclinical.org |

This table represents a generalized summary of ADMET predictions for thiourea derivatives based on the provided search results. Specific values for this compound would require a dedicated in silico analysis.

Studies on related compounds have shown that they can exhibit favorable ADMET profiles, with properties falling within the acceptable ranges for drug candidates. jclinical.orgresearchgate.net For example, predictions may indicate good oral bioavailability and a low likelihood of being a P-glycoprotein substrate, which is involved in drug efflux. nih.gov However, some predictions might also raise flags, such as potential hepatotoxicity, which would require further experimental investigation. nih.gov

Coordination Chemistry of 1 4 Bromopyridin 2 Yl Thiourea As a Ligand

Ligand Design and Denticity Considerations

The design of 1-(4-bromopyridin-2-yl)thiourea as a ligand is centered around its potential to act as a multidentate donor. The presence of both hard and soft donor atoms allows for coordination with a range of metal ions.

This compound possesses several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the sulfur atom of the thiourea (B124793) group, and the nitrogen atoms of the thiourea group. Thiourea derivatives are known to be versatile ligands due to their ability to coordinate through different atoms. The pyridine nitrogen is a hard donor site, favoring coordination with harder metal ions, while the thiourea sulfur is a soft donor, preferring to bind with softer metal ions. The thiourea nitrogen atoms can also participate in coordination, often leading to the formation of chelate rings. This combination of donor sites allows the ligand to form stable complexes with a variety of transition metals.

The presence of multiple donor sites in this compound allows for flexible binding modes. It can act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the thiourea sulfur atom. mdpi.com More commonly, it functions as a bidentate ligand, forming a chelate ring by coordinating through both the pyridine nitrogen and the thiourea sulfur or one of the thiourea nitrogen atoms. mdpi.commdpi.com This chelation enhances the stability of the resulting metal complexes. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Research has demonstrated the successful coordination of ligands structurally similar to this compound with a range of transition metals. Specifically, complexes with Cobalt(II), Nickel(II), and Copper(II) have been synthesized and characterized. ksu.edu.tr These metals are of particular interest due to their diverse coordination geometries and electronic properties, which can be tuned by the ligand environment. The general formula for these complexes is often of the type [M(L)₂], where M is the metal ion and L is the deprotonated thiourea ligand. ksu.edu.tr

The formation of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio. ksu.edu.tr Common solvents for these reactions include acetone (B3395972) and ethanol (B145695). ksu.edu.tr The reaction is often carried out under reflux to ensure completion. jcchems.com In some cases, a weak base may be added to facilitate the deprotonation of the thiourea moiety, promoting coordination. The resulting metal complexes are often colored solids that can be isolated by filtration.

Characterization of Coordination Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in the coordination complexes of this compound.

Elemental analysis is used to determine the empirical formula of the complexes and confirm the ligand-to-metal ratio. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for understanding the coordination environment of the metal ion. ksu.edu.tr

In the FT-IR spectra of the metal complexes, shifts in the vibrational frequencies of the C=S and N-H bonds of the thiourea group, as well as the C=N stretching vibration of the pyridine ring, provide evidence of coordination. ksu.edu.tr Specifically, a shift in the C=S band to a lower frequency and the disappearance or broadening of the N-H band are indicative of coordination through the sulfur and nitrogen atoms, respectively. ksu.edu.tr

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, is a key indicator of complex formation. ksu.edu.tr

¹H NMR spectroscopy is another valuable tool for characterizing these complexes. Upon coordination, the chemical shifts of the protons on the ligand, particularly those in the vicinity of the coordinating atoms, are expected to change. ksu.edu.tr For instance, the signals of the N-H protons of the thiourea group and the protons on the pyridine ring will be shifted upon complexation. ksu.edu.tr

Table 1: Spectroscopic Data for a Representative Ni(II) Complex with a Structurally Similar Ligand

| Spectroscopic Technique | Key Observations and Assignments |

| FT-IR (cm⁻¹) | Aromatic N-H stretching: 3666, Aromatic C-H stretching: 2885, C=N stretching: 1580, C-Br stretching: 742 |

| ¹H NMR (ppm in DMSO-d₆) | Aromatic N-H: 9.01–8.63 (multiplet), Aromatic C-H: 8.56–8.01 (doublet), Aromatic C-H: 7.90–7.10 (multiplet) |

| UV-Vis (λₘₐₓ, cm⁻¹) | 40,480, 32,468 |

Data adapted from studies on a structurally related N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide ligand. ksu.edu.tr

Table 2: Elemental Analysis Data for a Representative Ni(II) Complex with a Structurally Similar Ligand

| Element | Experimental % | Calculated % |

| C | 36.8 | 37.1 |

| H | 2.7 | 2.5 |

| N | 11.8 | 11.8 |

| S | 8.7 | 9.0 |

Data adapted from studies on a structurally related N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide ligand. ksu.edu.tr

Spectroscopic Analysis of Complexes (FT-IR, NMR, UV-Vis)

Spectroscopic techniques are crucial in elucidating the coordination behavior of this compound upon complexation with metal ions.

FT-IR Spectroscopy

Infrared spectroscopy provides valuable insights into the binding mode of the thiourea ligand. The IR spectrum of the free ligand is compared with those of its metal complexes to identify shifts in characteristic vibrational frequencies. Key vibrational bands of thiourea derivatives that are often analyzed include ν(N-H), ν(C=S), and ν(C-N). researchgate.netresearchgate.net

Upon coordination to a metal ion, changes in these frequencies can be expected. mdpi.com For instance, a shift in the ν(C=S) band to a lower frequency in the complex's spectrum compared to the free ligand suggests coordination through the sulfur atom. mdpi.com Conversely, shifts in the ν(N-H) bands can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. mdpi.com

| Vibrational Mode | Typical Frequency Range in Free Ligand (cm⁻¹) | Expected Shift upon Coordination | Reference |

|---|---|---|---|

| ν(N-H) | 3100-3400 | Shift to lower or higher frequency | mdpi.com |

| ν(C=N) | 1500-1600 | Shift to lower or higher frequency | chemrevlett.com |

| ν(C=S) | 700-850 | Shift to lower frequency | mdpi.comresearchgate.net |

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structures of these complexes in solution. researchgate.net In the ¹H NMR spectrum, the chemical shifts of the N-H protons are particularly informative. A downfield shift of the N-H proton signal upon complexation can indicate its involvement in coordination or hydrogen bonding. Changes in the chemical shifts of the pyridyl protons provide evidence for the coordination of the pyridine nitrogen atom.

In ¹³C NMR spectra, the resonance of the C=S carbon is a key indicator of coordination. A significant shift in this resonance upon complexation confirms the involvement of the thiocarbonyl sulfur atom in bonding with the metal center. researchgate.net

UV-Vis Spectroscopy

Electronic spectroscopy in the UV-Visible region provides information about the electronic transitions within the ligand and the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. cardiff.ac.uk The appearance of new bands or shifts in the positions of the ligand-centered bands upon complexation can confirm the formation of the complex and provide insights into the geometry of the coordination sphere.

Single-Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. unimi.it This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes of this compound, X-ray diffraction studies can reveal:

Coordination Mode: Whether the ligand acts as a monodentate, bidentate, or bridging ligand. Thiourea derivatives can coordinate through the sulfur atom, the pyridyl nitrogen atom, or both. mdpi.com

Coordination Geometry: The geometry around the central metal ion (e.g., tetrahedral, square planar, octahedral). nih.govscienceasia.org

Intra- and Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that influence the crystal packing. nih.gov

| Structural Parameter | Information Provided | Reference |

|---|---|---|

| Metal-Sulfur Bond Length | Strength of the M-S coordinate bond | scienceasia.org |

| Metal-Nitrogen Bond Length | Strength of the M-N coordinate bond | scienceasia.org |

| Coordination Number and Geometry | Overall structure of the complex | nih.gov |

| Hydrogen Bonding Interactions | Crystal packing and stability | nih.gov |

For instance, studies on similar thiourea complexes have shown that the ligand can coordinate to metal ions such as copper(I) and silver(I) through the sulfur atom, resulting in various polymeric and dimeric structures. manchester.ac.uk

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are employed to determine the magnetic properties of the metal complexes, which are dictated by the number of unpaired electrons on the central metal ion and the interactions between them in polynuclear complexes. The effective magnetic moment (μ_eff) is calculated from the temperature-dependent magnetic susceptibility data.

For complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)), the measured magnetic moment can help in determining the oxidation state and the geometry of the metal ion. nih.gov For example, a magnetic moment of approximately 1.73 B.M. is characteristic of a single unpaired electron in a Cu(II) complex. mdpi.com

In cases where magnetic exchange interactions are present between metal centers in polynuclear complexes, the temperature dependence of the magnetic susceptibility can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of these interactions. nih.gov

Theoretical Studies of Metal-Ligand Interactions

Computational methods provide a deeper understanding of the electronic structure, bonding, and reactivity of metal complexes.

DFT Calculations on Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in transition metal complexes. researchgate.net These calculations can provide valuable information that complements experimental data.

Key aspects that can be studied using DFT include:

Optimized Geometries: Theoretical calculations can predict the ground-state geometries of the complexes, which can be compared with experimental data from X-ray diffraction. sciforum.net

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the ligand and its complexes, aiding in the assignment of experimental FT-IR spectra. sciforum.net

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions observed in the UV-Vis spectra and the reactivity of the complexes. openaccesspub.org

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the metal-ligand bonds and understand the extent of charge transfer and orbital interactions. openaccesspub.org

Sulfur K-edge X-ray absorption spectroscopy (XAS) combined with DFT calculations can be used to experimentally characterize the covalent nature of the metal-sulfur bond. nih.gov

Molecular Docking of Metal Complexes with Biological Targets (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.gov This method is widely used in drug design to screen potential therapeutic agents.

For metal complexes of this compound, molecular docking studies can be performed to investigate their potential interactions with biological targets. nih.govnih.gov These studies can:

Identify potential binding sites on biomolecules.

Predict the binding affinity and mode of interaction.

Elucidate the types of interactions involved, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. biointerfaceresearch.com

For example, docking studies of thiourea derivatives have been used to explore their interactions with DNA, suggesting potential anticancer activity. biointerfaceresearch.com The results of these theoretical studies can guide the design and synthesis of new metal complexes with enhanced biological activity. nih.gov

Reaction Mechanisms and Chemical Transformations

Reaction Pathways in Thiourea (B124793) Synthesis

The formation of 1-(4-bromopyridin-2-yl)thiourea and related N-aryl thioureas typically proceeds through the reaction of an appropriate amine with an isothiocyanate. nih.govresearchgate.net Specifically, the synthesis of this compound involves the reaction of 2-amino-4-bromopyridine (B18318) with a suitable isothiocyanate derivative. The general mechanism involves the nucleophilic attack of the amino group of the pyridine (B92270) on the electrophilic carbon atom of the isothiocyanate. researchgate.net This reaction is often carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol. nih.gov The reaction of isothiocyanates with amines is generally considered a straightforward and high-yielding method that allows for significant structural diversity in the resulting thiourea derivatives. nih.gov

Alternative methods for thiourea synthesis exist, such as the reaction of amines with carbon disulfide, which can produce both symmetrical and unsymmetrical thioureas. organic-chemistry.orgresearchgate.net Another approach involves the use of N-thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates, which react with amines to form thioureas. nih.gov Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas, offering a solvent-free and efficient alternative to traditional solution-phase reactions. nih.gov

Tautomerism and Isomerization Processes within the Thiourea Scaffold

The thiourea functional group in this compound can exist in equilibrium between thione and thiol tautomeric forms. nih.goviaea.org This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in the formation of an isothiourea (thiol) isomer. The position of this equilibrium can be influenced by various factors, including the nature of the solvent and the electronic properties of the substituents on the aromatic ring. iaea.org

Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the relative stabilities of the thione and thiol tautomers in different environments. nih.gov For many heterocyclic thiones, the thione form is generally the more stable tautomer in solution. nih.govresearchgate.netscilit.com The tautomeric state can significantly influence the reactivity and coordination chemistry of the molecule.

Functional Group Reactivity on the Pyridine Ring

The bromine atom on the pyridine ring of this compound is a key site for further chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom at the C4 position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netcapes.gov.br

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position of the pyridine ring. beilstein-journals.orgnih.govnih.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netyoutube.com The reactivity of the halide in Suzuki-Miyaura reactions generally follows the order I > OTf > Br >> Cl. wikipedia.org For polyhalogenated pyridines, the site of the reaction can often be controlled by the differing reactivity of the halogens. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org This method is highly versatile and allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.orgresearchgate.netamazonaws.com The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. capes.gov.brwikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems

| Reaction Type | Reactants | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | 4-Bromopyridine (B75155) derivative, Arylboronic acid | Pd(OAc)₂ / PCy₃, K₃PO₄·H₂O | 4-Arylpyridine derivative | nih.gov |

| Suzuki-Miyaura | 3,4,5-Tribromo-2,6-dimethylpyridine, o-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated pyridine derivative | beilstein-journals.org |

| Buchwald-Hartwig | 2-Bromopyridine derivative, Amine | Pd(OAc)₂, dppp, NaOt-Bu | 2-Aminopyridine (B139424) derivative | amazonaws.com |

| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole, Piperidine | Pd₂(dba)₂, tBuDavePhos, NaOt-Bu | 4-Piperidinylpyrazole derivative | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group like bromine is present. masterorganicchemistry.comstrath.ac.uk In the case of this compound, a nucleophile can attack the carbon atom bearing the bromine atom, leading to its displacement. acs.org

The regioselectivity of nucleophilic attack on the pyridine ring is well-established, with positions 2 and 4 being the most activated towards substitution. stackexchange.comresearchgate.net This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. masterorganicchemistry.comstackexchange.com The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with the typical order being F > Cl ≈ Br > I for rate-controlling addition of the nucleophile. nih.gov However, in some cases, the mechanism can be more complex, with deprotonation of the intermediate becoming the rate-determining step. nih.gov SNAr reactions can be used to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines, onto the pyridine ring. acs.orgrsc.orgnih.gov

Cyclization and Heterocycle Formation Involving the Thiourea Moiety

The thiourea moiety is a versatile building block for the synthesis of various heterocyclic systems. wikipedia.org The presence of both nucleophilic nitrogen atoms and a sulfur atom allows for a range of cyclization reactions. asianpubs.orgasianpubs.org

For instance, thioureas can react with α-haloketones to form aminothiazoles, a common and important heterocyclic motif. wikipedia.orgnih.govwjrr.orgorganic-chemistry.org They can also undergo cyclization with dicarbonyl compounds or their equivalents to form other heterocycles. asianpubs.orgasianpubs.org For example, reaction with oxalyl chloride can lead to the formation of imidazole-dione ring systems. asianpubs.orgasianpubs.org The thiourea unit can also be incorporated into triazole systems. nih.gov Furthermore, the thiourea functionality can participate in domino reactions, leading to the rapid construction of complex heterocyclic scaffolds. organic-chemistry.org The specific outcome of these cyclization reactions depends on the nature of the thiourea, the cyclizing agent, and the reaction conditions. researchgate.netnih.govrsc.org

Derivatization and Functionalization Strategies

Substitution on the Thiourea (B124793) Nitrogen Atoms

The thiourea moiety, -NH-C(S)-NH-, contains two nitrogen atoms that are available for substitution reactions, primarily through acylation and alkylation. The reactivity of these nitrogens can be influenced by the electronic nature of the attached 4-bromopyridin-2-yl group.

Acylation is a common strategy to introduce carbonyl functionalities. The reaction of N-aryl thioureas with acyl chlorides typically proceeds via nucleophilic attack of a thiourea nitrogen on the carbonyl carbon of the acyl chloride. mdpi.comuran.ua For unsymmetrical thioureas, acylation often occurs regioselectively on the nitrogen atom attached to the less electron-donating group. researchgate.net In the case of 1-(4-bromopyridin-2-yl)thiourea, this would likely be the terminal nitrogen, leading to the formation of N-acyl-N'-(4-bromopyridin-2-yl)thiourea derivatives. The synthesis of N-acyl thioureas can be achieved by reacting an appropriate amine with an acyl isothiocyanate, which is often generated in situ from an acid chloride and a thiocyanate (B1210189) salt. mdpi.comnih.gov The use of a phase-transfer catalyst can improve the yield of these reactions. mdpi.com

Alkylation of the thiourea nitrogen atoms can also be performed, though it is less common than acylation in the context of creating diverse libraries. These reactions introduce alkyl groups, further modifying the steric and electronic properties of the molecule.

Table 1: Examples of Substitution Reactions on the Thiourea Moiety

| Reaction Type | Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | 1-Acyl-3-(4-bromopyridin-2-yl)thiourea | Reaction with in situ generated acyl isothiocyanate in a solvent like anhydrous acetone (B3395972). | mdpi.com |

| Acylation with Catalyst | Acyl Chloride + KSCN/NH₄SCN | 1-Acyl-3-(4-bromopyridin-2-yl)thiourea | Phase-transfer catalyst (e.g., TBAB) in a heterogeneous system. | mdpi.com |

| Alkylation | Alkyl Halide (R-X) | Substituted Isothiourea or N-Alkyl Thiourea | Base-catalyzed reaction in an appropriate solvent. | biointerfaceresearch.com |

Modification of the Pyridine (B92270) Ring

The pyridine ring of this compound possesses a bromine atom at the C4 position, which serves as a key handle for functionalization. This bromo substituent can be replaced through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups at the C4 position of the pyridine ring, replacing the bromine atom. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups, making it suitable for complex substrates. nih.gov For instance, coupling this compound with various arylboronic acids would yield a library of 1-(4-arylpyridin-2-yl)thiourea derivatives.

Another potential pathway for modifying the pyridine ring is through nucleophilic aromatic substitution (SNAr). While aryl bromides are generally less reactive towards SNAr than chlorides or fluorides, substitution at the 4-position of the pyridine ring is electronically favored due to stabilization of the anionic Meisenheimer intermediate by the ring nitrogen. rsc.orgstackexchange.com This could allow for the introduction of nucleophiles such as alkoxides, thiolates, or amines at the C4 position under specific reaction conditions. rsc.orgresearchgate.netresearchgate.net

Table 2: Examples of Pyridine Ring Modification Reactions

| Reaction Type | Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 1-(4-Arylpyridin-2-yl)thiourea | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), in a suitable solvent system (e.g., Toluene/Water). | libretexts.orgnih.gov |

| Suzuki-Miyaura Coupling | Alkenyltrifluoroborate (R-CH=CH-BF₃K) | 1-(4-Alkenylpyridin-2-yl)thiourea | Pd catalyst, base, often in mild, aqueous conditions. | nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-NH₂) | 1-(4-Substituted-pyridin-2-yl)thiourea | Strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). | rsc.orgresearchgate.net |

Introduction of Diverse Chemical Moieties

The thiourea functional group is a versatile building block for the synthesis of various heterocyclic systems. nih.govrsc.org Cyclization reactions involving the thiourea moiety of this compound allow for the introduction of entirely new ring systems, significantly increasing molecular complexity and diversity.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide (in this case, the thiourea derivative) with an α-haloketone. youtube.com This reaction proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to form a 2-aminothiazole (B372263) ring. youtube.com Reacting this compound with various α-bromoketones would yield a series of N-(4-bromopyridin-2-yl)-4-substituted-thiazol-2-amines.

Furthermore, cyclocondensation reactions with bifunctional electrophiles can be employed. For example, reaction with oxalyl chloride can lead to the formation of a 1-(4-bromopyridin-2-yl)-4,5-dioxo-2-thioxo-imidazolidine ring system. asianpubs.orgasianpubs.org Similarly, reaction with bromoacyl bromides can yield isomeric iminothiazolidinones, depending on which thiourea nitrogen participates in the initial cyclization step. researchgate.net These reactions effectively use the thiourea as a synthon to construct new, fused, or appended heterocyclic moieties.

Table 3: Examples of Reactions to Introduce Diverse Moieties

| Reaction Type | Reagent | Product Moiety | General Conditions | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone (R-CO-CH₂Br) | 2-(Pyridin-2-ylamino)thiazole | Refluxing in a solvent like ethanol (B145695). | youtube.com |

| Cyclocondensation | Oxalyl Chloride (ClCOCOCl) | Imidazolidine-dione | Stirring in a non-polar solvent like benzene (B151609) at elevated temperature. | asianpubs.org |

| Cyclization | Bromoacyl Bromide (Br(CH₂)nCOBr) | Iminothiazolidinone | Temperature and solvent-dependent cyclization. | researchgate.net |

| Cyclization | α,β-Unsaturated Carbonyl | Pyrimidinethione | Michael addition followed by cyclization. | youtube.com |

Research Applications in Advanced Materials Science

Catalysis and Organocatalysis

While specific studies focusing exclusively on 1-(4-bromopyridin-2-yl)thiourea as a catalyst are not extensively documented, the broader class of thiourea (B124793) and pyridyl thiourea derivatives has been widely investigated in catalysis, suggesting a strong potential for this compound. Thiourea derivatives are recognized as highly effective hydrogen-bonding organocatalysts. wikipedia.orgnih.gov They operate through non-covalent interactions, where the two N-H groups of the thiourea moiety can form hydrogen bonds with a substrate, activating it for a chemical reaction. wikipedia.org This "partial protonation" under nearly neutral conditions makes them suitable for reactions involving acid-sensitive substrates. wikipedia.org

The catalytic activity of thiourea is often enhanced by attaching electron-withdrawing groups, which increases the acidity of the N-H protons and strengthens the hydrogen bonds. wikipedia.org The presence of the 4-bromopyridin-2-yl group in this compound could play a significant role in modulating its catalytic properties.

Furthermore, pyridyl thiourea derivatives are known to act as ligands in coordination chemistry, forming complexes with transition metals to create efficient catalysts. chemimpex.com The pyridine (B92270) nitrogen atom can coordinate with a metal center, influencing the catalytic activity and selectivity of the resulting complex. Chiral thioureas derived from natural alkaloids have been successfully used as effective catalysts in enantioselective and diastereoselective reactions, such as the aza-Henry reaction. nih.gov

Table 1: Examples of Thiourea-Based Organocatalysis

| Catalyst Type | Reaction Catalyzed | Mechanism of Action |

|---|---|---|

| Schreiner's Thiourea | Diels-Alder, Friedel-Crafts | Double hydrogen bonding to electrophile |

| Takemoto's Catalyst | Michael Addition | Bifunctional: H-bonding and base catalysis |

| Cinchona Alkaloid Thioureas | Aza-Henry Reaction | Asymmetric induction via H-bonding |

Chemosensing and Sensing Probes (e.g., for Metal Ions)

The field of chemosensing has seen significant advancements through the use of thiourea derivatives, and this compound is well-positioned to contribute to this area. Thiourea-based compounds are excellent candidates for chemosensors due to the presence of sulfur and nitrogen atoms that can act as binding sites for anions and cations. nih.govanalis.com.my These interactions can lead to detectable changes in optical properties, such as color (colorimetric sensing) or fluorescence. nih.gov

Pyridyl-thiourea derivatives have been specifically investigated as ionophores for the detection of metal ions. researchgate.net Research has demonstrated their potential in creating chemical sensors for toxic heavy metal ions like copper (Cu(II)). researchgate.net The pyridyl nitrogen and the thiourea group can work in concert to selectively bind with metal ions, causing a measurable response in the sensor. researchgate.net The binding selectivity of these pyridyl thioureas can even be switched by altering conditions such as pH. For instance, in a neutral state, a pyridyl thiourea might selectively bind acetate, while in its protonated form, it shows strong binding to chloride or bromide. nih.gov

The general mechanism involves the coordination of the metal ion with the sulfur and/or nitrogen atoms of the thiourea and the pyridyl nitrogen, which perturbs the electronic structure of the molecule and results in a change in its absorption or emission spectrum. researchgate.net

Table 2: Sensing Applications of Pyridyl Thiourea Derivatives

| Analyte | Sensing Type | Principle of Detection |

|---|---|---|

| Copper (Cu(II)) ions | Colorimetric/Spectroscopic | Formation of a complex leading to a change in the UV-Vis absorption spectrum. researchgate.net |

| Anions (Acetate, Chloride, Bromide) | Switchable Anion Binding | Protonation-dependent selective binding leading to a spectroscopic change. nih.gov |

| Mercury (Hg(II)) ions | Naked-eye/Spectroscopic | Host-guest complexation causing a color change and shifts in NMR and UV-Vis spectra. analis.com.my |

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials (related to fluorescence characteristics)

The application of this compound in Organic Light-Emitting Diodes (OLEDs) is an area of speculative but significant interest, based on the known properties of its constituent chemical groups. While direct research on this specific compound for OLEDs is limited, many organic molecules used in OLED technology feature nitrogen-containing heterocycles like pyridine. rsc.org Pyridine-based ligands are integral to many highly efficient phosphorescent emitters, such as iridium(III) complexes, used in state-of-the-art OLEDs. rsc.org

Thiourea derivatives themselves can exhibit interesting photophysical properties, including fluorescence. nih.gov The combination of a pyridyl ring and a thiourea moiety could lead to materials with desirable luminescent characteristics. The electronic properties, and therefore the emission color and efficiency, can be tuned by modifying the substituents on the pyridine and phenyl rings. The bromine atom at the 4-position of the pyridine ring in this compound could potentially influence the material's photophysical properties through the heavy-atom effect, which might promote intersystem crossing and favor phosphorescence.

The development of new organic materials is crucial for advancing OLED technology, particularly for achieving stable and efficient blue emitters. The structural features of this compound make it a candidate for exploration as either a luminescent dopant or a host material in OLED devices.

Fuel Additives

Currently, there is a lack of significant scientific literature or documented research on the application of this compound as a fuel additive. While some thiourea derivatives have been explored as corrosion inhibitors in various industrial settings, their use specifically as additives to enhance the performance or properties of fuels is not a well-established area of study. researchgate.netresearchgate.net

Nanocrystal Formation and Self-Assembly

The molecular structure of this compound makes it a promising candidate for applications in nanotechnology, specifically in the formation of nanocrystals and self-assembled materials. Substituted thioureas have been identified as effective precursors for the synthesis of metal sulfide (B99878) nanocrystals. nih.gov By tuning the substitution pattern on the thiourea, the reactivity can be controlled, which in turn allows for the precise control of nanocrystal size and concentration. nih.gov This level of control is critical for optimizing the performance of nanocrystals in applications such as optoelectronics and catalysis. nih.gov

The ability of this compound to participate in hydrogen bonding is fundamental to its potential for self-assembly. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom and the pyridyl nitrogen can act as hydrogen bond acceptors. washington.edu These directional interactions can guide the molecules to arrange themselves into ordered supramolecular structures. Studies on similar molecules, such as 1-(4-methylpyridin-2-yl)thiourea, have revealed the formation of different crystalline polymorphs based on distinct intermolecular hydrogen bonding patterns. researchgate.net This demonstrates the capacity of pyridyl thioureas to form complex, well-defined architectures through self-assembly, which is a key principle in bottom-up nanotechnology.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The synthesis of thiourea (B124793) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and environmental footprint. The primary route to N-monosubstituted thioureas involves the reaction of a primary amine with an isothiocyanate. For 1-(4-bromopyridin-2-yl)thiourea, this would typically involve the reaction of 2-amino-4-bromopyridine (B18318) with a suitable isothiocyanate source.

Future research could focus on optimizing this process or exploring alternative, more advanced synthetic strategies that have been successfully applied to related compounds. These include:

One-Pot Reactions: Developing one-pot, multi-component reactions to construct the molecule from simpler precursors could enhance efficiency. For instance, domino reactions involving propargyl bromides and thioureas have been used to create related heterocyclic systems and could be adapted. tandfonline.com

Catalyst-Assisted Synthesis: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yields of N-acyl thiourea derivatives by facilitating the formation of the isothiocyanate intermediate. nih.gov Exploring similar catalysts for the synthesis of pyridyl thioureas could be a fruitful avenue.

Greener Synthetic Methods: Investigating synthesis in aqueous media or using microwave-assisted organic synthesis (MAOS) could lead to more environmentally benign and rapid production methods. Symmetrical thioureas have been synthesized in aqueous media using sunlight, highlighting a move towards greener chemistry. researchgate.net

Table 1: Comparison of Synthetic Methods for Thiourea Derivatives

| Synthetic Method | Key Features | Potential Application for this compound | Reference |

| Isothiocyanate & Amine Condensation | Standard, versatile method. Often involves reaction of an amine with benzoyl isothiocyanate or thiophosgene. | A reliable starting point for synthesis using 2-amino-4-bromopyridine. | nih.gov |

| Phase-Transfer Catalysis | Improves yield and reaction conditions for forming isothiocyanate intermediates. | Could enhance the efficiency of the reaction between 4-bromobenzoyl chloride and a thiocyanate (B1210189) salt. | nih.gov |

| Domino Reactions | Multi-component, one-pot synthesis leading to complex structures. | Could be explored to build the pyridyl-thiourea scaffold with additional functionalities in a single step. | tandfonline.com |

| Sunlight-Mediated Synthesis | Green chemistry approach used for symmetrical thioureas in aqueous media. | Investigation into its applicability for unsymmetrical pyridyl thioureas could offer an eco-friendly alternative. | researchgate.net |

Deeper Understanding of Structure-Property Relationships through Advanced Computational Techniques

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, techniques like Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis can provide profound insights into its structure-property relationships.

Future computational studies could focus on:

Conformational Analysis: Determining the most stable conformers and the rotational barriers of the molecule to understand its flexibility and how it might interact with biological targets or metal ions.

Intermolecular Interactions: Using Hirshfeld surface analysis to quantify the non-covalent interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) that govern its crystal packing and solubility. Studies on related acyl thioureas have successfully used this to explain crystal structures. rsc.orgnih.gov

Electronic Properties: Calculating properties such as the electrostatic potential surface, HOMO-LUMO energy gap, and charge distribution to predict its reactivity, stability, and potential as an electronic material or chemosensor.

Molecular Docking: Screening this compound against various biological targets (e.g., kinases, viral enzymes, cholinesterases) to predict its potential pharmacological activity. This approach has successfully identified potent inhibitors among other thiourea derivatives. nih.govrsc.orgtjnpr.org

Table 2: Application of Computational Techniques to Thiourea Derivatives

| Computational Technique | Information Gained | Relevance to this compound | Reference(s) |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices, vibrational frequencies. | Predict stable structures, electronic properties, and spectroscopic signatures. | researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. | Identify potential protein targets and guide the design of new bioactive agents. | nih.govtjnpr.org |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystal structures. | Understand crystal packing, polymorphism, and the role of the bromine atom in halogen bonding. | rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes over time. | Evaluate the stability of predicted binding modes from docking studies. | nih.gov |

Design of New Ligand Architectures for Coordination Chemistry

Thiourea derivatives are highly versatile ligands due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing them to coordinate with a wide range of metal ions. tandfonline.comresearchgate.net The this compound molecule is a classic example of a potentially bidentate N,S-donor ligand, capable of forming stable chelate rings with metal centers.

Emerging research in this area could involve:

Coordination Studies: Systematically studying its coordination behavior with various transition metals (e.g., platinum, palladium, copper, nickel) to synthesize novel metal complexes. The coordination chemistry of acylthioureas is well-documented and provides a strong precedent. rsc.orgnih.gov

Polymetallic and Supramolecular Structures: Using the bidentate nature of the ligand as a building block for more complex supramolecular assemblies or polymetallic architectures. The pyridine (B92270) and bromo substituents offer sites for secondary interactions or further functionalization.

Catalytic Applications: Investigating the catalytic activity of its metal complexes. Thiourea-metal complexes have been explored as catalysts for various organic transformations, including hydrogenation reactions. nih.gov

Modulation of Ligand Properties: The bromine atom on the pyridine ring serves as a functional handle for post-synthesis modification via cross-coupling reactions, allowing for the creation of a library of related ligands with tuned electronic and steric properties.

Development of Advanced Functional Materials

The inherent properties of the thiourea and bromopyridine moieties suggest that this compound could serve as a foundational component for various functional materials.

Future research directions include:

Chemosensors: The ability of the thiourea group to bind to metal ions makes it a candidate for colorimetric or fluorescent chemosensors. Pyridyl-thiourea derivatives have already been investigated as ionophores for the detection of Cu(II) ions. researchgate.net The electronic properties could be tuned to achieve high sensitivity and selectivity for specific analytes.

Biologically Active Agents: The thiourea scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects. nih.govrsc.orgnih.gov The combination with a bromopyridine ring, a common pharmacophore, makes this compound a prime candidate for biological screening and lead optimization.

Organocatalysts: Chiral thiourea derivatives are highly effective hydrogen-bond-donating organocatalysts for a variety of asymmetric reactions. Future work could involve the synthesis of chiral analogues of this compound for applications in asymmetric catalysis.

Corrosion Inhibitors: Thiourea derivatives are known to be effective corrosion inhibitors for various metals due to their ability to adsorb onto metal surfaces. The specific combination of sulfur and nitrogen atoms in this molecule could offer enhanced protection for certain metals and alloys.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromopyridin-2-yl)thiourea with high purity for crystallographic studies?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of 4-bromo-2-aminopyridine to a suitable isothiocyanate precursor under anhydrous conditions. Key steps include:

- Reagent Selection : Use 5-bromo-2-isothiocyanatopyridine (or equivalent) in dry THF or DMF to minimize side reactions.

- Purification : Recrystallization from ethanol or acetonitrile yields high-purity crystals for X-ray diffraction.

- Characterization : Confirm purity via / NMR and elemental analysis. For structural validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is essential .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach is required:

- SC-XRD : Resolve bond lengths/angles and confirm the thione tautomer (C=S bond ~1.66 Å). Use SHELX programs for refinement and Olex2/PLATON for validation .

- FTIR : Identify thiourea-specific bands (N-H stretching: 3200–3400 cm; C=S: 1250–1350 cm).

- Thermal Analysis : TGA/DSC to assess decomposition patterns and polymorphism risks .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound derivatives, and what strategies exist for controlling polymorph formation?

Methodological Answer: Polymorphism in thiourea derivatives arises from conformational flexibility and hydrogen-bonding variations. Strategies include:

- Crystallization Screening : Test solvents with varying polarity (e.g., DMSO vs. hexane) and cooling rates.

- Synchrotron Studies : Use high-resolution XRD at facilities like PETRA III to detect subtle packing differences.

- Thermodynamic Analysis : Compare DSC profiles of polymorphs to identify stable forms .

Q. What role do intermolecular hydrogen bonding networks play in the crystal packing and stability of this compound complexes?

Methodological Answer: The Br atom and thiourea moiety drive supramolecular assembly:

- N–H⋯S Hydrogen Bonds : Stabilize layered structures, as seen in analogous 4-methylpyridinyl thioureas.

- Halogen Bonding : The 4-bromo group participates in C–Br⋯π interactions, influencing packing density.

- Hirshfeld Analysis : Quantify interaction contributions (e.g., 25–30% H-bonding, 10% Br⋯π) using CrystalExplorer .

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the biological activity of this compound derivatives?

Methodological Answer: Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies:

- MD Simulations : Extend docking studies to 100-ns molecular dynamics to account for protein flexibility.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities.

- SAR Analysis : Compare with structurally related compounds (e.g., 1-(pyrimidin-2-yl)thiourea) to identify activity cliffs .

Q. What methodologies are recommended for analyzing competing intramolecular vs. intermolecular hydrogen bonds in thiourea derivatives?

Methodological Answer:

- X-Ray Charge Density Analysis : Map electron density to distinguish resonance-assisted H-bonds (RAHBs) from conventional H-bonds.

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare intramolecular (e.g., N–H⋯O=C) and intermolecular (N–H⋯S) interaction energies.

- Variable-Temperature NMR : Monitor chemical shift changes to assess dynamic H-bond behavior .

Q. How can researchers design experiments to evaluate the biological potential of this compound against drug-resistant pathogens?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains with clinical isolates.

- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify adjuvant effects.

- Resistance Profiling : Serial passage experiments to assess resistance development likelihood .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen-bonding motifs in thiourea derivatives?

Methodological Answer:

- Multi-Crystal Averaging : Collect data from multiple crystals to rule out disorder artifacts.

- Hirshfeld Surface Comparison : Overlay surfaces of related structures (e.g., 1-(4-methylpyridin-2-yl)thiourea) to identify conserved motifs.

- Neutron Diffraction : Resolve H-atom positions unambiguously in deuterated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.